6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSOOBNVMGYWAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624900 |

Source

|

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-58-3 |

Source

|

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, explore a plausible synthetic route with a detailed experimental protocol, and discuss its potential as a scaffold for developing novel therapeutics, particularly as a modulator of the histamine H3 receptor.

Introduction: The Significance of the Tetrahydronaphthyridinone Core

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] The partially saturated version, the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core, offers a three-dimensional geometry that can be exploited for specific receptor interactions, moving beyond the planarity of many aromatic systems. This structural feature is crucial for designing selective ligands for complex biological targets.

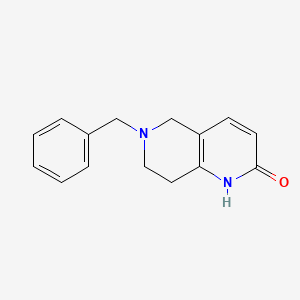

Our focus, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (Figure 1), incorporates a benzyl group at the N-6 position. This bulky, lipophilic substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross the blood-brain barrier and interact with specific hydrophobic pockets within a receptor's binding site.

Figure 1: Chemical Structure of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Proposed synthetic route to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate

-

Rationale: The Dieckmann condensation is a reliable method for forming five- and six-membered rings through intramolecular cyclization of a dicarboxylate. In this step, the nitrogen atom of the pyridine ring acts as the nucleophile to initiate the cyclization.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene under an inert atmosphere (N₂), add a solution of diethyl 2-(cyanomethyl)pyridine-3,5-dicarboxylate (1.0 eq) in anhydrous toluene dropwise at 0 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of ethanol, followed by water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Step 2: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

-

Rationale: This step involves the hydrolysis of the ester and subsequent decarboxylation to yield the core tetrahydronaphthyridinone scaffold.

-

Procedure:

-

Dissolve the product from Step 1 in a 2M aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

-

Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Step 3: Synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

-

Rationale: Reductive amination is a highly efficient method for the N-alkylation of secondary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

-

Procedure:

-

To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq) and stir at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

-

Structural Characterization

The structure of the final compound would be confirmed using a combination of spectroscopic techniques. The expected data is summarized in Table 1.

Table 1: Predicted Spectroscopic Data for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (approx. 3.6 ppm), and multiplets for the aliphatic protons of the tetrahydropyridine ring. A broad singlet for the N-H proton of the pyridone ring would also be expected. |

| ¹³C NMR | Resonances for the carbonyl carbon (approx. 165-175 ppm), aromatic carbons of the benzyl and pyridone rings, the benzylic methylene carbon (approx. 50-60 ppm), and the aliphatic carbons of the tetrahydropyridine ring. |

| IR | A strong absorption band for the C=O stretch of the lactam (approx. 1650-1680 cm⁻¹), N-H stretching vibration (approx. 3200-3400 cm⁻¹), and characteristic bands for aromatic C-H and C=C bonds. |

| Mass Spec | A molecular ion peak [M]+ corresponding to the molecular weight of 240.31 g/mol . [3] |

Potential Biological Activity and Therapeutic Applications

The tetrahydronaphthyridine scaffold is a key feature in several biologically active molecules. Notably, this core is found in compounds designed as histamine H3 receptor antagonists. [4][5]The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential in treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

The presence of the benzyl group in 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one suggests that it could serve as a valuable intermediate or a lead compound in the development of novel H3 receptor antagonists. The benzyl moiety can be readily modified to explore the structure-activity relationship (SAR) and optimize the compound's affinity, selectivity, and pharmacokinetic profile.

Potential therapeutic pathway for the title compound.

Conclusion and Future Directions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its synthesis, achievable through established organic chemistry reactions, provides access to a versatile scaffold. The structural features of this compound, particularly the combination of the tetrahydronaphthyridinone core and the N-benzyl group, make it a promising candidate for further investigation as a modulator of the histamine H3 receptor.

Future research should focus on the successful synthesis and full spectroscopic characterization of this compound to confirm the proposed structure. Subsequently, in vitro and in vivo studies are warranted to evaluate its biological activity and to explore its potential as a lead compound for the development of novel therapeutics for neurological disorders.

References

-

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. PubChem CID: 22335145. Available from: [Link]

- Stanton, J. L., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.

- Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853.

- Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)

- Process for producing 1,6-naphtiridine derivatives and pharmaceutical compositions containing them. Google Patents.

- Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10646-10659.

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. Available from: [Link]

-

Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[3][6]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[3][7]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available from: [Link]

- Holub, J., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1956-1969.

- Henao, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 27(4), 299-303.

- Wortmann, L., et al. (2019). Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry, 62(22), 10243-10261.

-

Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available from: [Link]

- Meuzelaar, G. J., Maat, L., & Sheldon, R. A. (1999). Synthesis of benzyl substituted tetrahydropyridines and 1,2,3,4-tetrahydroisoquinolines via acid catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines. Tetrahedron, 55(14), 4481-4488.

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

-

1-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-one. PubChem. Available from: [Link]

- New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. Google Patents.

- Preparation of 1-benzyl-1:2:3:4:5:6:7:8-octahydro-isoquinoline. Google Patents.

- Tetrahydronaphthyridines and aza derivatives thereof as histamine h3 receptor antagonists. Google Patents.

- Heterocyclic compounds and uses thereof. Google Patents.

-

Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. Available from: [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. Available from: [Link]

-

and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Benzyl-Tetrahydro-Naphthyridinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-benzyl-tetrahydro-naphthyridinone and its analogs. Due to the limited availability of specific experimental data for 6-benzyl-tetrahydro-naphthyridinone, this document establishes a representative framework for characterization by leveraging detailed published data for a closely related and well-characterized analog, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide. The methodologies, expected data, and analytical workflows presented herein are directly applicable to the comprehensive physicochemical profiling of this class of compounds, which is crucial for drug discovery and development. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust experimental plans for the characterization of novel naphthyridinone derivatives.

Introduction: The Significance of Naphthyridinone Scaffolds

The naphthyridinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The tetrahydro-naphthyridinone framework, in particular, offers a three-dimensional structure that can be strategically modified to achieve desired pharmacological profiles. The benzyl group at the 6-position introduces a key aromatic moiety that can engage in various intermolecular interactions with biological targets. Understanding the fundamental physicochemical properties of these molecules is a non-negotiable prerequisite for any successful drug development campaign. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and toxicological profile.

This guide will focus on the key physicochemical parameters: molecular structure and identity, solubility, melting point, and acidity constant (pKa). For each property, we will discuss the theoretical underpinnings, present detailed experimental protocols, and provide representative data from a well-characterized analog.

Molecular Structure and Identity

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure and identity. This is typically achieved through a combination of spectroscopic and spectrometric techniques.

Isomeric Forms

It is critical to recognize that "6-benzyl-tetrahydro-naphthyridinone" can refer to several isomers, each with a unique spatial arrangement of atoms and potentially distinct physicochemical and biological properties. Two prominent isomers are:

-

6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 601514-58-3)[1][2]

-

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (CAS: 601514-62-9)[3][4]

The differentiation and characterization of such isomers are paramount and are addressed through the analytical techniques described below.

Spectroscopic and Spectrometric Characterization

A suite of analytical techniques is employed to elucidate and confirm the molecular structure.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

Representative Data: The following data is for a key intermediate in the synthesis of a RORγt inverse agonist, which shares the tetrahydronaphthyridine scaffold: 2-Chloro-6-methoxynicotinoyl Chloride.[5]

| Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR (500 MHz, CDCl₃) | 8.40 (d, J = 8.5 Hz, 1H), 6.79 (d, J = 8.5 Hz, 1H), 4.05 (s, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | 165.9, 163.4, 150.3, 145.2, 121.2, 109.8, 55.2 |

Causality behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. The high field strength (500 MHz) provides better resolution of signals, which is crucial for unambiguous structural assignment.

MS provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Representative Data: For the precursor 2-Chloro-6-methoxynicotinoyl Cyanide:[5]

| Technique | Calculated m/z | Found m/z |

| HRMS [M+H]⁺ | C₈H₇ClN₂O₃: 215.0202 | 215.0218 |

Causality behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, often producing the protonated molecule [M+H]⁺, which simplifies spectral interpretation.

Experimental Workflow: Structural Elucidation

Caption: Workflow for Structural Elucidation.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter that influences bioavailability and formulation. It is typically determined in aqueous and organic solvents.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method to estimate the solubility of a compound in a buffered aqueous solution.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the solutions for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Analysis: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Solubility Determination: The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Trustworthiness: This protocol includes a serial dilution to identify the point of precipitation, providing a self-validating system to pinpoint the solubility limit under these specific kinetic conditions.

Melting Point

The melting point is the temperature at which a solid becomes a liquid. It is a fundamental physical property that provides an indication of the purity of a compound. A sharp melting point range is indicative of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

Step-by-Step Methodology:

-

Sample Preparation: Finely powder the crystalline sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

-

Instrument Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate.

-

Observation: Observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Trustworthiness: The observation of a narrow melting point range provides confidence in the purity of the sample. Impurities typically broaden and depress the melting point.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. It is a critical parameter for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

pKa Prediction

In the absence of experimental data, computational methods can provide a reasonable estimate of a compound's pKa. Various software packages utilize algorithms based on the structure of the molecule to predict its pKa values.[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Conclusion

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. Alichem. [Link]

-

6-Benzyl-5,6,7,8-tetrahydro-[1][7]naphthyridine-1-carbaldehyde. ChemBK. [Link]

-

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. [Link]

-

Analytical techniques – Knowledge and References. Taylor & Francis Online. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

Sources

- 1. 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | 601514-58-3 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, CasNo.601514-62-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H15ClN2 | CID 16228747 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: A Strategy for Target Identification and Validation

Preamble: The Scientific Imperative

In the landscape of contemporary drug discovery, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," a molecular framework from which a multitude of pharmacologically active agents have been derived.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][4][5] A critical determinant of the biological activity of 1,6-naphthyridin-2(1H)-one derivatives is the saturation of the C3-C4 bond.[1][4] Compounds with a C3-C4 double bond are predominantly associated with antitumor properties, while their saturated counterparts, the 5,6,7,8-tetrahydro derivatives, have been linked to applications in cardiovascular diseases.[1][4]

The subject of this technical guide, 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a member of this latter class. While its precise mechanism of action is not yet fully elucidated in the public domain, its structural features provide a compelling basis for a targeted investigation into its biological function. This document outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the molecular target(s) of this compound and the elucidation of its downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Structural and Chemical Properties

The foundational step in characterizing a novel compound is a thorough understanding of its chemical nature.

| Property | Value |

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| XlogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem CID 16228926.

The presence of a benzyl group at the N6 position introduces a significant hydrophobic moiety, while the lactam function at C2 provides a potential hydrogen bonding site. The tetrahydro-pyridine ring imparts a degree of conformational flexibility that will be critical in its interaction with biological macromolecules.

Hypothesized Biological Targets and Rationale

Based on the established pharmacology of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Hypothesis A: Modulation of Cardiovascular Targets

The most direct line of inquiry stems from the general observation that saturated 1,6-naphthyridin-2(1H)-ones are often associated with cardiovascular effects.[1][4] Potential targets in this space include ion channels (e.g., calcium or potassium channels), G-protein coupled receptors (GPCRs), or enzymes involved in cardiovascular signaling.

Hypothesis B: Kinase Inhibition

The broader 1,6-naphthyridinone class has yielded potent inhibitors of various protein kinases. Of particular note are inhibitors of AXL and c-Met, receptor tyrosine kinases implicated in cancer progression.[6][7][8] While our lead compound lacks the C3-C4 double bond often seen in anticancer naphthyridinones, the possibility of kinase inhibition cannot be dismissed without empirical testing.

Hypothesis C: RORγt Inverse Agonism

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of TAK-828F, a potent inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[9][10] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases.[9][10] The structural similarity between our compound of interest and the core of TAK-828F makes RORγt a compelling potential target.

A Phased Experimental Strategy for Target Deconvolution

The following is a detailed, step-by-step methodology for systematically investigating the mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Phase 1: Broad Phenotypic Screening

The initial step is to cast a wide net to identify the primary physiological effect of the compound.

Experimental Protocol: Multi-Panel Cell-Based Assays

-

Cell Line Selection: A diverse panel of cell lines should be selected to represent the hypothesized therapeutic areas:

-

Cardiovascular: Human cardiomyocytes (e.g., iPSC-derived), vascular smooth muscle cells.

-

Oncology: A panel of cancer cell lines with known dependencies on AXL or c-Met signaling (e.g., A549, MDA-MB-231).

-

Immunology: Jurkat T-cells, primary human Th17 cells.

-

-

Assay Execution:

-

Viability/Proliferation Assays: Treat cells with a dose-response of the compound (e.g., 1 nM to 100 µM) for 72 hours. Assess cell viability using a standard method such as CellTiter-Glo®.

-

Functional Assays:

-

Cardiomyocytes: Measure calcium transient dynamics and beat rate using a functional imaging system.

-

Cancer Cells: Perform cell migration and invasion assays (e.g., Transwell assay).

-

Th17 Cells: Measure IL-17A secretion by ELISA after 48 hours of treatment.

-

-

-

Data Analysis: Calculate IC50 or EC50 values for each endpoint. The pattern of activity across the cell panel will provide crucial direction for the subsequent target identification efforts.

Phase 2: Unbiased Target Identification

Should the phenotypic screening yield a potent and interesting result, the next phase is to identify the direct binding partners of the compound.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an analogue of the compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization on streptavidin beads. A key consideration is the attachment point of the linker to minimize disruption of the pharmacophore.

-

Cell Lysate Preparation: Prepare lysates from the most responsive cell line identified in Phase 1, ensuring the preservation of native protein complexes.

-

Affinity Pulldown:

-

Incubate the cell lysate with the immobilized compound.

-

Include a control incubation with the free compound to distinguish specific binders from non-specific interactions.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Elution and Identification:

-

Elute the bound proteins.

-

Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Candidate target proteins will be those that are significantly enriched in the compound-bead pulldown compared to the control.

Caption: Workflow for affinity-based target identification.

Phase 3: Target Validation and Mechanistic Elucidation

Once a high-confidence candidate target is identified, a series of validation experiments are required to confirm the interaction and understand its functional consequences.

Experimental Protocol: Biophysical and Biochemical Assays

-

Direct Binding Confirmation:

-

Surface Plasmon Resonance (SPR): Immobilize the recombinant target protein on a sensor chip and flow the compound over the surface to measure binding kinetics (ka, kd) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity and thermodynamics.

-

-

Functional Activity Confirmation:

-

If the target is a kinase: Perform an in vitro kinase assay using a recombinant kinase, a suitable substrate, and ATP. Measure the inhibition of substrate phosphorylation by the compound to determine its IC50 value.

-

If the target is a nuclear receptor: Conduct a ligand binding assay using a radiolabeled ligand to determine the compound's ability to displace it. Perform a co-activator/co-repressor recruitment assay to assess its functional activity as an agonist or antagonist/inverse agonist.

-

-

Cellular Target Engagement:

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to denature proteins. The binding of the compound should stabilize the target protein, resulting in a higher melting temperature that can be detected by Western blot or mass spectrometry.

-

Experimental Protocol: Elucidating Downstream Signaling

-

Pathway Analysis: Treat the relevant cell line with the compound at a concentration equivalent to its cellular IC50.

-

Phospho-proteomics/Western Blotting: If the target is a kinase, analyze changes in the phosphorylation status of its known downstream substrates.

-

Reporter Gene Assays: If the target is a transcription factor (e.g., RORγt), use a luciferase reporter construct driven by a response element for that factor to measure the compound's effect on its transcriptional activity.

-

Gene Expression Profiling (RNA-seq): Perform RNA sequencing on cells treated with the compound to obtain a global view of the transcriptional changes it induces.

Caption: Hypothetical signaling pathway for a kinase target.

Concluding Remarks

The journey from a promising chemical scaffold to a well-characterized drug candidate is a rigorous one, demanding a systematic and evidence-based approach. For 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, the path forward lies in the methodical application of the principles and protocols outlined in this guide. By integrating phenotypic screening, unbiased target identification, and rigorous biophysical and cellular validation, the scientific community can unlock the therapeutic potential of this intriguing molecule. The insights gained will not only define its specific mechanism of action but also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of the 1,6-naphthyridine family.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16228926, 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one. Available at: [Link]

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6173. Available at: [Link]

-

Li, Y., et al. (2018). discovery and SAR study of 1H-imidazo[4,5-h][9][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 16(43), 8211-8225. Available at: [Link]

-

Wanner, M. J., & Koomen, G. J. (2001). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of combinatorial chemistry, 3(4), 377–382. Available at: [Link]

-

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

-

Nara, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9879-9888. Available at: [Link]

-

Comins, D. L., & O'Connor, S. (1998). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

-

Leeson, P. D., et al. (1993). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 36(24), 3841–3850. Available at: [Link]

-

Nara, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. Available at: [Link]

-

Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry, 265, 116075. Available at: [Link]

-

Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. Available at: [Link]

-

Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Cholewiński, G., & Bąk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983. Available at: [Link]

-

Lavanya, M., et al. (2021). Structure–activity relationship (SAR) and docking studies of... ResearchGate. Available at: [Link]

-

Chen, Y. L., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Marine drugs, 20(12), 787. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one. PubChem. Available at: [Link]

-

Maguire, J. H., et al. (1993). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][9][11]naphthyridin-(5H)ones. Journal of medicinal chemistry, 36(15), 2044–2050. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-pronged Strategy for the Deconvolution of 6-benzyl-tetrahydro-naphthyridinone's Biological Targets

Abstract

The identification of a bioactive small molecule's biological target(s) is a critical and often rate-limiting step in drug discovery and chemical biology. This guide outlines a comprehensive, field-proven strategy for elucidating the molecular targets of 6-benzyl-tetrahydro-naphthyridinone, a compound with a novel chemical scaffold. Recognizing the absence of extensive prior research on this specific molecule, our approach prioritizes a rational, tiered workflow. We begin with a robust in silico analysis to generate a high-probability list of putative targets. This computational phase is followed by a rigorous experimental validation cascade, encompassing direct biophysical binding assays, functional biochemical and cell-based assays, and crucial target engagement confirmation within the cellular milieu. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for each stage of the target identification process.

Introduction: The "Orphan Ligand" Challenge

6-benzyl-tetrahydro-naphthyridinone represents a chemical entity with potential biological activity, inferred from the known pharmacological profiles of related naphthyridinone and benzo-naphthyridine scaffolds, which have been associated with activities ranging from antitumor to kinase and monoamine oxidase inhibition.[1][2][3][4] However, without established targets, the molecule remains an "orphan ligand." Embarking on a target deconvolution journey without a data-driven strategy is inefficient and resource-intensive. Therefore, the foundational pillar of our approach is to leverage computational chemistry to build a statistically sound, testable hypothesis of target interaction.

Phase I: In Silico Target Prediction – From Structure to Hypothesis

The most logical and cost-effective starting point for a novel compound is in silico target prediction.[5][6][7] This approach utilizes the molecule's structure to search for potential protein partners based on the principle that structurally similar molecules often exhibit similar biological activities.[6]

Ligand-Based Target Prediction

Our primary computational strategy will be ligand-based, as it does not require prior assumptions about the target's structure.

-

Chemical Similarity Searching: The SMILES string or 2D structure of 6-benzyl-tetrahydro-naphthyridinone will be used as a query against large chemogenomic databases. These databases contain information on millions of compounds and their experimentally validated biological activities.

-

Recommended Tools:

-

SwissTargetPrediction: A web-based tool that predicts targets based on a combination of 2D and 3D similarity to known ligands.[3][8][9][10][11]

-

PubChem: A vast public repository of chemical substances and their biological activities, which can be searched for similar structures.[12][13][14][15][16]

-

ChEMBL: A database of bioactive molecules with drug-like properties.

-

-

-

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of 6-benzyl-tetrahydro-naphthyridinone that are likely responsible for its biological activity. This "pharmacophore" is then used to screen libraries of known protein targets.

Reverse Docking (Structure-Based)

Should ligand-based methods suggest a particular protein family (e.g., kinases), a structure-based approach can be employed.

-

Panel Docking: The 3D structure of 6-benzyl-tetrahydro-naphthyridinone is computationally docked against a panel of 3D protein structures from the Protein Data Bank (PDB).[1][6][17] This method calculates the potential binding energy for each protein-ligand pair, providing a ranked list of potential targets.

Data Synthesis and Target Prioritization

The output from these in silico tools will be a list of potential targets. The confidence in these predictions is increased when multiple, methodologically distinct approaches converge on the same protein or protein family. The final list of prioritized targets for experimental validation will be based on:

-

Prediction Score/Probability: The statistical confidence assigned by each tool.

-

Cross-Method Consensus: Targets predicted by multiple platforms.

-

Biological Rationale: Prioritizing targets from families (e.g., kinases, GPCRs, enzymes) known to be modulated by naphthyridinone-like scaffolds.[2][3][4]

The overall workflow for target identification is depicted below.

Phase II: Experimental Validation – From Hypothesis to Evidence

The prioritized list of computationally predicted targets must be subjected to rigorous experimental validation. This phase is designed to confirm a direct, physical interaction and to determine if this interaction results in a functional modulation of the target protein.

Direct Binding Assays (Biophysical)

The first step is to confirm a direct physical interaction between 6-benzyl-tetrahydro-naphthyridinone and the purified recombinant target protein.

-

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events, yielding kinetic data (ka, kd) and the equilibrium dissociation constant (KD).[23][24][25][26][27]

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[28][29][30][31][32]

Table 1: Comparison of Biophysical Techniques

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon mass accumulation | Heat change upon binding |

| Primary Output | ka, kd, KD | KD, n, ΔH, ΔS |

| Labeling | Label-free | Label-free |

| Immobilization | Ligand is immobilized | Both molecules are in solution |

| Throughput | Higher | Lower |

| Sample Consumption | Lower | Higher |

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between 6-benzyl-tetrahydro-naphthyridinone and a putative protein target.

Materials:

-

Purified recombinant target protein (>95% purity).

-

6-benzyl-tetrahydro-naphthyridinone (compound).

-

ITC instrument (e.g., MicroCal ITC200).

-

Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

DMSO (for compound stock).

Procedure:

-

Sample Preparation:

-

Dialyze the protein extensively against the ITC buffer to ensure buffer matching.[31]

-

Prepare a stock solution of the compound in 100% DMSO.

-

Dilute the protein and compound into the final dialysis buffer. The final DMSO concentration must be identical in both the protein and compound solutions (typically ≤ 5%).[32]

-

Degas both solutions immediately before the experiment.

-

-

Concentration Determination:

-

Accurately determine the concentrations of the protein (e.g., by A280) and compound. A typical starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.[32]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe.

-

-

Experiment Execution:

-

Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at 150-second intervals.

-

-

Control Experiment:

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

-

Functional Assays (Biochemical)

If a direct binding interaction is confirmed, the next step is to determine if this binding has a functional consequence. The specific assay will depend on the nature of the validated target.

-

For Kinase Targets: An in vitro kinase activity assay measuring the transfer of phosphate from ATP to a substrate peptide can be used.[33][34]

-

For Monoamine Oxidase (MAO) Targets: A functional assay measuring the oxidation of a substrate (e.g., kynuramine) can be employed.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

Objective: To determine if 6-benzyl-tetrahydro-naphthyridinone inhibits the activity of a putative kinase target.

Materials:

-

Recombinant active kinase.

-

Specific kinase substrate peptide.

-

ATP.

-

6-benzyl-tetrahydro-naphthyridinone.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[35]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well plates.

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock of the compound in 100% DMSO.

-

Perform a serial dilution in DMSO to create a dose-response curve.[35]

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at 2X final concentration). The ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phase III: Cellular Target Engagement and Phenotypic Confirmation

Demonstrating a functional interaction with a purified protein is a crucial step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[36] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[37][38][39][40]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 6-benzyl-tetrahydro-naphthyridinone binds to its target protein in intact cells.

Materials:

-

Cell line expressing the target protein.

-

6-benzyl-tetrahydro-naphthyridinone.

-

PBS and appropriate cell culture media.

-

Lysis buffer with protease inhibitors.

-

Antibody specific to the target protein for Western blotting.

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).

-

-

Heat Shock:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[38]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

-

-

Data Analysis:

-

Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

-

Downstream Phenotypic Assays

The final validation step is to link target engagement to a cellular phenotype. For instance, if the target is a kinase involved in cell proliferation, a cell viability assay would be appropriate.

Early ADME/Tox Profiling

Concurrent with target validation, it is prudent to perform early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling. These assays assess the drug-like properties of the compound and can identify potential liabilities early in the development process.[2][4][5][41][42]

Key in vitro ADME Assays:

-

Solubility: Determines the compound's solubility in aqueous buffers.

-

Permeability: Assesses the ability of the compound to cross biological membranes (e.g., using Caco-2 assays).

-

Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes.

-

Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins.

-

CYP450 Inhibition: Screens for inhibition of major drug-metabolizing enzymes to predict drug-drug interaction potential.

Conclusion and Future Directions

The deconvolution of a novel compound's biological targets is a systematic process of hypothesis generation and rigorous experimental testing. The multi-tiered strategy presented here, beginning with powerful in silico prediction and progressing through biophysical, biochemical, and cell-based validation, provides a robust framework for identifying the molecular targets of 6-benzyl-tetrahydro-naphthyridinone. Successful validation of a target opens the door to subsequent lead optimization, mechanistic studies, and preclinical development, transforming an "orphan ligand" into a valuable chemical probe or a promising therapeutic candidate.

References

-

Creative Biolabs. In Silico Target Prediction. (URL: [Link])

-

Gfeller D, et al. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research. 2013. (URL: [Link])

-

Koutsoukas A, et al. In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. 2019. (URL: [Link])

-

Gfeller D, et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. 2014. (URL: [Link])

-

Kim S, et al. PubChem 2023 update. Nucleic Acids Research. 2023. (URL: [Link])

-

Mostafa MA, et al. Synthesis, Reactions, and Biological Activity of Benzo[h][1][5]naphthyridine Derivatives. ResearchGate. 2024. (URL: [Link])

-

Voskressensky L, et al. Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. 2023. (URL: [Link])

-

Borrell JI, et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021. (URL: [Link])

-

Wang Y, et al. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. 2025. (URL: [Link])

-

Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])

-

Chen X, et al. BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research. 2007. (URL: [Link])

-

NCSU Libraries. PubChem | Databases. (URL: [Link])

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. (URL: [Link])

-

Pierce MM, et al. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. 2011. (URL: [Link])

-

Günther S, et al. SuperTarget and Matador: resources for exploring drug-target relationships. Nucleic Acids Research. 2008. (URL: [Link])

-

PDB-101. Surface Plasmon Resonance (SPR). (URL: [Link])

-

bio.tools. SwissTargetPrediction. (URL: [Link])

-

Günther S, et al. SuperTarget and Matador: resources for exploring drug-target relationships. EMBL-EBI. (URL: [Link])

-

BindingDB. Info - BindingDB. (URL: [Link])

-

Liu T, et al. BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research. 2007. (URL: [Link])

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

-

National Center for Biotechnology Information. PubChem. (URL: [Link])

-

Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (URL: [Link])

-

Brezinski K, et al. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. 2021. (URL: [Link])

-

RCSB PDB. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. (URL: [Link])

-

protocols.io. Isothermal Titration Calorimetry (ITC). (URL: [Link])

-

Database Commons. SuperTarget. (URL: [Link])

-

Database Commons. PubChem. (URL: [Link])

-

Protein-Ligand Binding Database. PLBD. (URL: [Link])

-

Daina A, et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. 2014. (URL: [Link])

-

Daina A, et al. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. ResearchGate. 2019. (URL: [Link])

-

Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. (URL: [Link])

-

Laurier Library. PubChem. (URL: [Link])

-

Wikipedia. Protein Data Bank (file format). (URL: [Link])

-

Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). (URL: [Link])

-

Semantic Scholar. SuperTarget and Matador: resources for exploring drug-target relationships. (URL: [Link])

-

Rapid Novor. SPR for Characterizing Biomolecular Interactions. (URL: [Link])

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (URL: [Link])

-

Hecker N, et al. SuperTarget goes quantitative: update on drug–target interactions. Nucleic Acids Research. 2012. (URL: [Link])

-

protocols.io. In vitro kinase assay. (URL: [Link])

-

RCSB PDB. Homepage. (URL: [Link])

-

Almqvist H, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. (URL: [Link])

-

Robers MB, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition. 2018. (URL: [Link])

-

The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. (URL: [Link])

-

Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). (URL: [Link])

-

CETSA. CETSA. (URL: [Link])

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (URL: [Link])

Sources

- 1. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 5. criver.com [criver.com]

- 6. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 7. BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. bio.tools [bio.tools]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChem - Wikipedia [en.wikipedia.org]

- 13. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 14. PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 16. PubChem | Laurier Library [library.wlu.ca]

- 17. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]

- 18. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

- 20. BindingDB -- a web-accessible database of experimentally determined proteinx96ligand binding affinities | HSLS [hsls.pitt.edu]

- 21. Info [bindingdb.org]

- 22. BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. affiniteinstruments.com [affiniteinstruments.com]

- 26. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 27. rapidnovor.com [rapidnovor.com]

- 28. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 31. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 32. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 33. bellbrooklabs.com [bellbrooklabs.com]

- 34. In vitro kinase assay [protocols.io]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. CETSA [cetsa.org]

- 37. bio-protocol.org [bio-protocol.org]

- 38. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 40. news-medical.net [news-medical.net]

- 41. infinixbio.com [infinixbio.com]

- 42. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key pharmacophore in the development of various therapeutic agents. This document details the synthetic pathways, physicochemical properties, and potential biological activities of the title compound, with a particular focus on its hypothesized role as a histamine H3 receptor antagonist. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, and their reduced derivatives, such as the 5,6,7,8-tetrahydro-1,6-naphthyridine core, represent a "privileged scaffold" in drug discovery. This structural motif is present in a multitude of biologically active molecules, demonstrating a wide range of pharmacological effects. The conformational rigidity of the tetrahydronaphthyridine ring system, combined with the presence of multiple sites for chemical modification, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.

Derivatives of the broader tetrahydronaphthyridine class have been investigated for their potential as:

-

Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonists: These compounds have potential applications in the treatment of autoimmune diseases.[1][2]

-

Antituberculosis Agents: Libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have yielded promising lead compounds against Mycobacterium tuberculosis.[3]

-

Histamine H3 Receptor Ligands: The focus of this guide, these compounds are being explored for the treatment of neurological and cognitive disorders.[4]

This guide will specifically focus on 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, elucidating its chemical characteristics and exploring its therapeutic potential as a modulator of the histamine H3 receptor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 601514-58-3 | |

| Molecular Formula | C₁₅H₁₆N₂O | |

| Molecular Weight | 240.31 g/mol | |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | Not experimentally determined for this compound. The related compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one, has a melting point of 168-171 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred |

Synthesis of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Proposed Synthetic Pathway

Caption: Proposed general synthetic workflow for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on established synthetic transformations for this class of compounds.

Step 1: Synthesis of a Suitable Pyridine Precursor

The synthesis would likely begin with a pre-functionalized pyridine ring. A common strategy involves the use of a 4-aminopyridine derivative which undergoes condensation with a suitable three-carbon unit to form the second ring.[8]

Step 2: Annulation to Form the Tetrahydronaphthyridinone Core

-

Reaction Setup: To a solution of the pyridine precursor in a suitable solvent (e.g., ethanol), add a condensing agent such as piperidine.

-

Addition of Reagents: Add a suitable C3 synthon, such as an α,β-unsaturated ester or a malonate derivative.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Step 3: N-Benzylation

-

Reaction Setup: Dissolve the tetrahydronaphthyridinone intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as sodium hydride (NaH), to deprotonate the nitrogen atom.

-

Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, can be purified by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential: A Focus on the Histamine H3 Receptor

While direct biological data for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is not available in the public domain, its structural features strongly suggest it may act as a ligand for the histamine H3 receptor. The tetrahydronaphthyridine core is a known pharmacophore in the design of H3 receptor antagonists.[4]

The Histamine H3 Receptor: A Key Neuromodulatory Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine. Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

Antagonists of the H3 receptor block its inhibitory effect, leading to an increase in the release of these neurotransmitters. This mechanism of action has significant therapeutic implications for a range of neurological and psychiatric disorders.

Potential Therapeutic Applications of H3 Receptor Antagonists

-

Cognitive Enhancement: By increasing the levels of acetylcholine and norepinephrine in the brain, H3 antagonists are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions.[9]

-

Wakefulness-Promoting Agents: The enhancement of histaminergic neurotransmission promotes wakefulness, making H3 antagonists potential treatments for narcolepsy and other sleep-wake disorders.[10]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of dopamine and norepinephrine release suggests a potential role for H3 antagonists in the management of ADHD.

-

Other Neurological Disorders: Research is ongoing into the potential of H3 antagonists for the treatment of schizophrenia, epilepsy, and neuropathic pain.

Structure-Activity Relationship (SAR) Considerations

Based on SAR studies of other classes of H3 receptor antagonists, the following general principles can be applied to the 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one scaffold:[9][11][12][13]

-

The Basic Nitrogen: The nitrogen atom at position 6 is likely a key interaction point with the receptor, forming a salt bridge with an acidic residue in the binding pocket.

-

The Aromatic Moiety: The benzyl group at the 6-position likely occupies a hydrophobic pocket within the receptor. Modifications to the substitution pattern on this aromatic ring could significantly impact affinity and selectivity.

-

The Lactam Carbonyl: The carbonyl group of the lactam may participate in hydrogen bonding interactions within the receptor binding site.

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2006107661A1 - Histamine h3 receptor agents, preparation and therapeutic uses - Google Patents [patents.google.com]

- 10. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel steroidal histamine H3 receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Tetrahydro-1,6-naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The tetrahydro-1,6-naphthyridine core is a significant heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a privileged fragment in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of this important class of molecules.

The Dawn of a Scaffold: Early Synthetic Endeavors

While the parent aromatic 1,6-naphthyridine was first synthesized in 1958, the exploration of its saturated counterpart, the tetrahydro-1,6-naphthyridine system, remained underdeveloped for a considerable period. Early synthetic strategies were often extensions of methods used for other naphthyridine isomers.

One of the foundational and most frequently employed strategies for accessing the 1,2,3,4-tetrahydro-1,6-naphthyridine core involves the construction of the saturated ring onto a pre-existing, functionalized pyridine ring. A key early example of this approach was detailed in a 1992 publication by Victory, Teixidó, and Borrell.[1][2] Their work laid the groundwork for more elaborate syntheses by demonstrating a reliable method for the annulation of the piperidine ring.

Another classical approach to obtaining tetrahydro-1,6-naphthyridines is through the reduction of the fully aromatic 1,6-naphthyridine. This can be achieved through catalytic hydrogenation, a powerful and widely used technique in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation of 1,6-Naphthyridine

This protocol is a representative example of how a fully aromatic naphthyridine can be reduced to its tetrahydro derivative.

Materials:

-

1,6-Naphthyridine

-

Ethanol (solvent)

-

Platinum(IV) oxide (Adam's catalyst)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a suitable pressure vessel, dissolve 1,6-naphthyridine in ethanol.

-

Carefully add a catalytic amount of platinum(IV) oxide to the solution.

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

-

Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-1,6-naphthyridine.

-

The crude product can be further purified by crystallization or chromatography.

The Pictet-Spengler Reaction: A Cornerstone of Tetrahydro-1,6-naphthyridine Synthesis

The Pictet-Spengler reaction, a classic acid-catalyzed cyclization, has proven to be a versatile and powerful tool for the synthesis of tetrahydro-1,6-naphthyridines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to yield the cyclized product. In the context of tetrahydro-1,6-naphthyridines, a 4-aminopyridine derivative bearing a two-carbon extension at the 3-position serves as the key starting material.

A notable application of this strategy was in the synthesis of a potent RORγt inverse agonist, where a Pictet-Spengler type cyclization was employed to construct the core tetrahydro-1,6-naphthyridine scaffold.[3]

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-1,6-naphthyridine Derivative

This protocol outlines a general procedure for the Pictet-Spengler cyclization to form a tetrahydro-1,6-naphthyridine.

Materials:

-

3-(2-Aminoethyl)-4-aminopyridine derivative

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Protic acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Solvent (e.g., methanol, ethanol, water)

Procedure:

-

Dissolve the 3-(2-aminoethyl)-4-aminopyridine derivative in the chosen solvent.

-

Add the aldehyde to the solution.

-

Carefully add the acid catalyst.

-